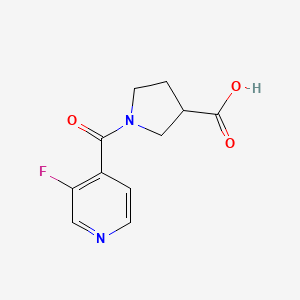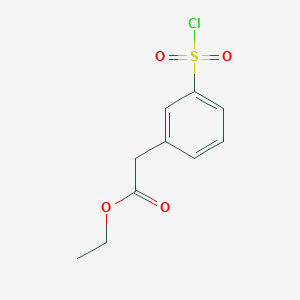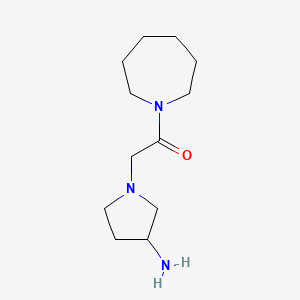
2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one
描述
2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one, also known as 2-APA, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile building block for the synthesis of molecules and can be used in a variety of laboratory experiments. 2-APA is a small molecule that is easily synthesized and can be used as a starting material for the synthesis of a variety of other compounds.
科学研究应用
2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one has a wide range of applications in the fields of chemistry and biochemistry. It is used as a building block for the synthesis of a variety of molecules, including peptides, polymers, and drugs. 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one is also used in the synthesis of a variety of metal complexes, and is used as a starting material for the synthesis of a variety of other compounds.
作用机制
2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one is a small molecule that can act as a ligand to bind to metal ions. It can also act as a chelating agent, binding to metal ions and forming a stable complex. This binding can be used to catalyze a variety of chemical reactions. In addition, 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one can act as a catalyst for the hydrolysis of peptides and proteins, and can be used to form a variety of polymers.
Biochemical and Physiological Effects
2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one has a wide range of biochemical and physiological effects. It can act as a chelating agent, binding to metal ions and forming a stable complex. This binding can be used to catalyze a variety of chemical reactions. It can also act as a catalyst for the hydrolysis of peptides and proteins, and can be used to form a variety of polymers. In addition, 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one can act as a ligand to bind to metal ions, and can be used to form a variety of metal complexes.
实验室实验的优点和局限性
2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one has several advantages for lab experiments. It is a small molecule that is easily synthesized, and can be used as a starting material for the synthesis of a variety of other compounds. It is also a versatile building block for the synthesis of molecules, and can be used in a variety of laboratory experiments. Furthermore, it is a chelating agent and can bind to metal ions to form stable complexes.
However, there are also some limitations to using 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one in lab experiments. It is not a very stable compound and can be easily degraded by light, heat, and air. In addition, it is not soluble in water, and must be dissolved in an organic solvent for use in laboratory experiments.
未来方向
The use of 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one in laboratory experiments is still in its early stages and there is much potential for further research and development. Possible future directions include the development of new synthetic methods for synthesizing 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one, the development of new applications for 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one in the fields of chemistry and biochemistry, and the development of new metal complexes and polymers using 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one as a starting material. Additionally, further research into the biochemical and physiological effects of 2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one could lead to new therapeutic applications.
属性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c13-11-5-8-14(9-11)10-12(16)15-6-3-1-2-4-7-15/h11H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKXJJWPJREAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(azepan-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




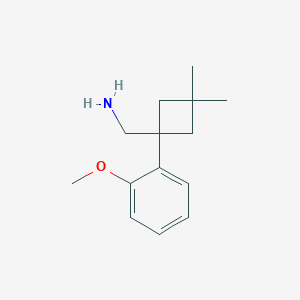
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanol](/img/structure/B1466241.png)
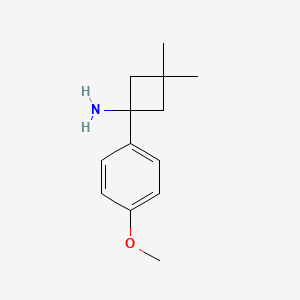
![1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466245.png)
![[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466248.png)

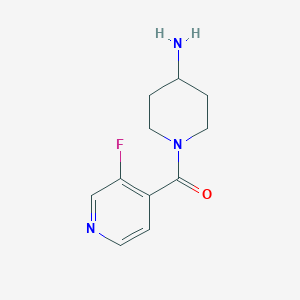
![(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466252.png)
